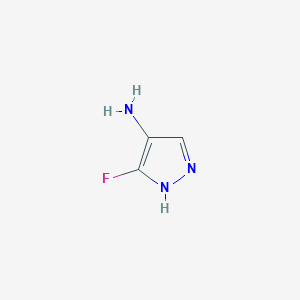![molecular formula C8H11N5O5 B13407810 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione is a complex organic compound consisting of 11 hydrogen atoms, 8 carbon atoms, 5 nitrogen atoms, and 5 oxygen atoms . This compound is notable for its unique spiro structure, which includes a tetrazaspiro ring system. The presence of multiple functional groups, including an amino group and a hydroxyethoxymethyl group, makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione typically involves multi-step organic synthesis. The initial step often includes the formation of the tetrazaspiro ring system through a cyclization reaction. Subsequent steps involve the introduction of the amino group and the hydroxyethoxymethyl group under controlled conditions. Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the hydroxyethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
科学研究应用
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione involves its interaction with specific molecular targets and pathways. The amino group and hydroxyethoxymethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tetrazaspiro ring system may also play a role in stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
7-Amino-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione: Lacks the hydroxyethoxymethyl group.
1-(2-Hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione: Lacks the amino group.
Uniqueness
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione is unique due to the presence of both the amino group and the hydroxyethoxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups and the spiro ring system makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H11N5O5 |
|---|---|
分子量 |
257.20 g/mol |
IUPAC 名称 |
7-amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione |
InChI |
InChI=1S/C8H11N5O5/c9-6-10-4(15)8(12-6)5(16)11-7(17)13(8)3-18-2-1-14/h14H,1-3H2,(H,11,16,17)(H3,9,10,12,15) |
InChI 键 |
YQQFONZJQIMDGN-UHFFFAOYSA-N |
规范 SMILES |
C(COCN1C(=O)NC(=O)C12C(=O)NC(=N2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



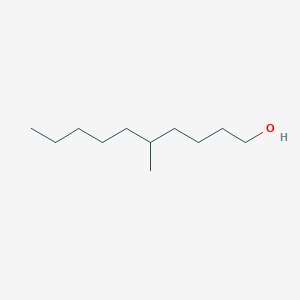
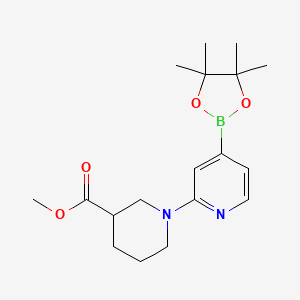
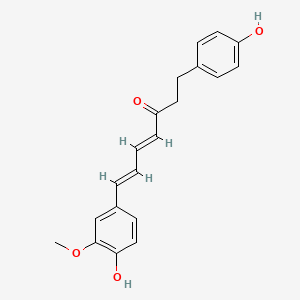


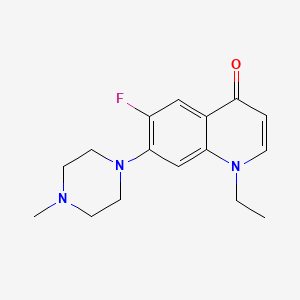

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
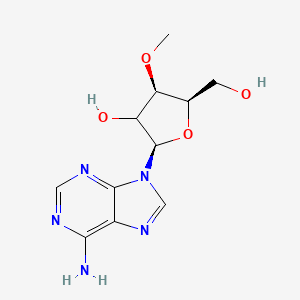
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

